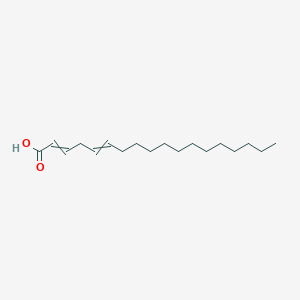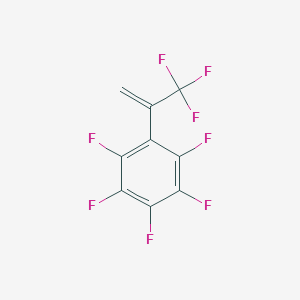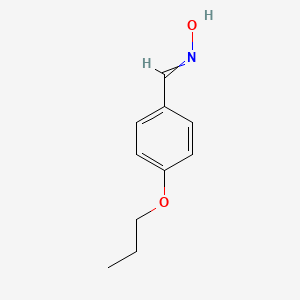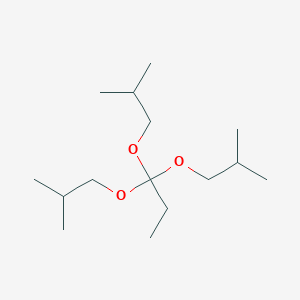
1-Methyl-3,4-dihydroisoquinoline;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,4-dihydroisoquinoline;perchloric acid is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. This process typically involves the reaction of 3,4-dihydroisoquinoline with an alkylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of 1-Methyl-3,4-dihydroisoquinoline often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have significant applications in pharmaceuticals and organic synthesis .
Applications De Recherche Scientifique
1-Methyl-3,4-dihydroisoquinoline;perchloric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active isoquinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroisoquinoline: A structurally related compound with similar chemical properties.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: Another related compound with potential neuroprotective effects.
Uniqueness
1-Methyl-3,4-dihydroisoquinoline is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its methyl group at the 1-position and the dihydroisoquinoline core make it a valuable scaffold for the development of new therapeutic agents and industrial chemicals .
Propriétés
Numéro CAS |
60518-37-8 |
|---|---|
Formule moléculaire |
C10H12ClNO4 |
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
1-methyl-3,4-dihydroisoquinoline;perchloric acid |
InChI |
InChI=1S/C10H11N.ClHO4/c1-8-10-5-3-2-4-9(10)6-7-11-8;2-1(3,4)5/h2-5H,6-7H2,1H3;(H,2,3,4,5) |
Clé InChI |
ULNAVYRRJYKABA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCCC2=CC=CC=C12.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol](/img/structure/B14596939.png)

![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)

